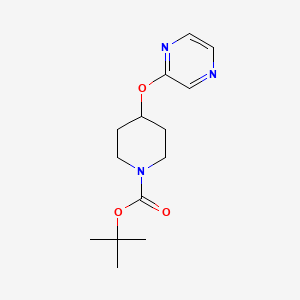
Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrazin-2-yloxy moiety, and a piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine with pyrazin-2-ol in the presence of tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions: Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It is being studied for its use in developing new therapeutic agents.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the treatment of infections and inflammatory diseases.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The mechanism by which tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Tert-butyl 4-(thiazol-2-yloxy)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate stands out due to its specific pyrazin-2-yloxy group, which imparts unique chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
tert-butyl 4-pyrazin-2-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-11(5-9-17)19-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSFLZJQVYPXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2738478.png)
![1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2738479.png)

![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)
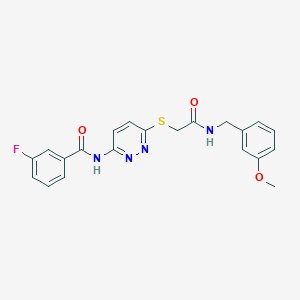
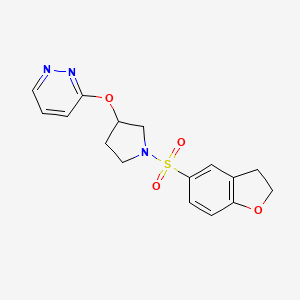
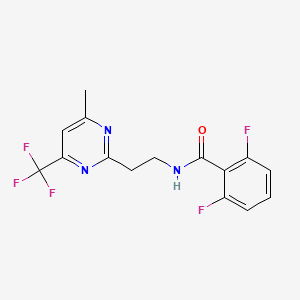
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2738489.png)
![1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2738490.png)
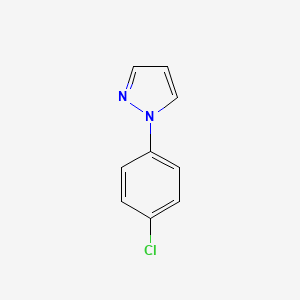
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2738492.png)
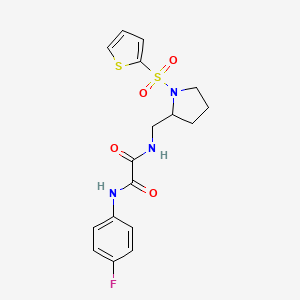
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2738499.png)
